molecular formula C8H2Cl3F3N2 B13419872 Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- CAS No. 3393-59-7

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-

Cat. No.: B13419872
CAS No.: 3393-59-7
M. Wt: 289.5 g/mol
InChI Key: ZVFDYQZOXSAMSR-UHFFFAOYSA-N
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Description

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-, the synthetic route may involve the following steps:

    Condensation Reaction: The reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as trifluoroacetic acid, in the presence of a dehydrating agent like polyphosphoric acid.

    Chlorination: Introduction of chlorine atoms at the 4, 5, and 7 positions can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of partially or fully reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives with varied biological activities.

Scientific Research Applications

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- can be compared with other similar compounds, such as:

The unique combination of chlorine and trifluoromethyl groups in benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)- makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,6,7-trichloro-2-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3N2/c9-2-1-3(10)5-6(4(2)11)16-7(15-5)8(12,13)14/h1H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFDYQZOXSAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1Cl)Cl)NC(=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187552
Record name Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-59-7
Record name 4,6,7-Trichloro-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 4,5,7-trichloro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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